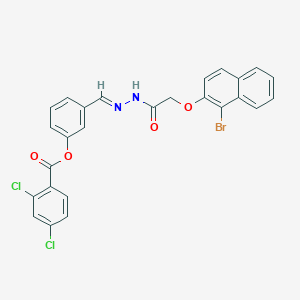

3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Description

This compound is a carbohydrazonoyl derivative featuring a 1-bromo-2-naphthyloxy acetyl group linked to a phenyl ester backbone substituted with 2,4-dichlorobenzoate. Its structural complexity arises from the naphthyl-bromine substituent, which introduces steric bulk and electronic effects, and the dichlorobenzoate moiety, which enhances lipophilicity. Crystallographic characterization of such compounds often employs SHELX programs (e.g., SHELXL for refinement), ensuring precise structural determination .

Properties

CAS No. |

765291-36-9 |

|---|---|

Molecular Formula |

C26H17BrCl2N2O4 |

Molecular Weight |

572.2 g/mol |

IUPAC Name |

[3-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |

InChI |

InChI=1S/C26H17BrCl2N2O4/c27-25-20-7-2-1-5-17(20)8-11-23(25)34-15-24(32)31-30-14-16-4-3-6-19(12-16)35-26(33)21-10-9-18(28)13-22(21)29/h1-14H,15H2,(H,31,32)/b30-14+ |

InChI Key |

YECTYIQTLXPATO-AMVVHIIESA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the bromination of 2-naphthol to form 1-bromo-2-naphthol, which is then reacted with acetyl chloride to produce 1-bromo-2-naphthyl acetate. This intermediate is further reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, this derivative is coupled with 2,4-dichlorobenzoic acid under specific conditions to yield the target compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities while maintaining the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Differences

The compound is compared to three analogs (Table 1), highlighting substituent variations, molecular weights, and functional group positioning.

Table 1: Structural and Molecular Comparison

*Presumed formula based on analogs; †estimated using similar compounds.

Analysis of Substituent Effects

Halogen Effects: The 1-bromo-2-naphthyloxy group in the main compound offers greater steric bulk and polarizability compared to the 4-fluorophenoxy group in the analog from . Bromine’s larger atomic radius and lower electronegativity (vs. fluorine) may enhance hydrophobic interactions in biological systems or alter π-stacking in materials.

Backbone Modifications :

- Replacing the ether linkage (main compound) with an amide bond ( and ) introduces hydrogen-bonding capability, which could improve solubility or target recognition .

- Positional isomerism (e.g., 3- vs. 4-position of the benzoate ester) affects molecular geometry. For example, the 4-substituted analog in may exhibit distinct spatial orientation in crystal packing or receptor binding.

Biological Activity

Chemical Structure and Properties

The chemical formula for 3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is . It features a naphthalene moiety, a dichlorobenzoate group, and a carbohydrazone linkage, which are critical for its biological activity.

Molecular Structure

| Component | Description |

|---|---|

| Naphthyl Group | Provides hydrophobic interactions |

| Dichlorobenzoate | Enhances lipophilicity and potential binding |

| Carbohydrazone Linkage | May influence biological reactivity |

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the naphthyl group is particularly noted for enhancing antibacterial efficacy. A study demonstrated that derivatives of naphthalene showed activity against various bacterial strains, suggesting that 3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate may also possess similar properties.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Hydrazone derivatives have been reported to induce apoptosis in cancer cells. A study focusing on hydrazone compounds indicated that those with electron-withdrawing groups, like dichlorobenzoates, can enhance cytotoxicity against cancer cell lines.

The proposed mechanism involves the inhibition of key enzymes in cancer metabolism and the induction of oxidative stress within cells. This may lead to increased apoptosis rates in malignant cells while sparing normal cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various naphthalene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Study 2: Anticancer Activity

In vitro studies on hydrazone derivatives showed that certain compounds induced apoptosis in HeLa cells with IC50 values as low as 15 µM. The structure-activity relationship analysis suggested that the presence of both the naphthyl and dichlorobenzoate moieties contributed significantly to their cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.